Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate is a chemical compound with significant relevance in organic chemistry and medicinal research. It is categorized as a morpholine derivative, which are compounds known for their utility in synthesizing various organic molecules. The molecular formula of this compound is C12H23NO4, and it has a molecular weight of 245.32 g/mol. This compound is characterized by its tert-butyl group, a morpholine ring, and a carboxylate functional group, which contribute to its chemical reactivity and biological activity.
The compound is sourced from various chemical databases and research publications, with its structure being documented in resources such as PubChem and BenchChem. It falls under the classification of organic compounds, specifically morpholine derivatives, which are often utilized in pharmaceutical applications due to their diverse biological activities.
The synthesis of Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate can be achieved through several established methods. A common approach involves the reaction of tert-butyl 4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl carbamate with appropriate reagents under controlled conditions.
The molecular structure of Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate features a morpholine ring that provides conformational flexibility, allowing for interactions with biological macromolecules. The presence of the tert-butyl group enhances lipophilicity, potentially influencing the compound's bioavailability.
Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate can undergo various chemical reactions typical of carboxylates and amines:
These reactions are influenced by factors such as solvent choice, temperature, and concentration of reactants. Detailed reaction mechanisms often involve multiple steps including protonation-deprotonation events and rearrangements.
The mechanism of action of Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate primarily involves its interaction with specific enzymes or receptors within biological systems:
Research indicates that morpholine derivatives like this compound can exhibit a range of biological activities including anti-inflammatory and anticancer properties due to their ability to interact with cellular targets.
Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate has several scientific applications:
This compound exemplifies the versatility of morpholine derivatives in scientific research, highlighting their importance in both synthetic chemistry and biological applications.
The synthesis of enantiomerically pure tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate demands precise stereochemical control due to the presence of chiral centers within the morpholine ring. Two predominant strategies exist for achieving enantiopurity: chiral resolution of racemic mixtures and asymmetric synthesis from prochiral precursors. In chiral resolution, diastereomeric salts formed with chiral acids (e.g., dibenzoyl-L-tartaric acid) enable separation of (R)- and (S)-enantiomers, albeit with moderate yields (typically 30–40% per isomer) [5]. Asymmetric synthesis routes offer higher efficiency, utilizing chiral catalysts such as spiroborate esters derived from vicinal diols to induce stereoselectivity during morpholine ring formation. These methods achieve enantiomeric excesses (ee) exceeding 95% by exploiting steric constraints in transition states [6].
The 2-(2-hydroxypropan-2-yl) substituent introduces significant steric bulk, influencing conformational dynamics. X-ray crystallography of analogous 2,6-disubstituted morpholines reveals that the tert-hydroxyalkyl group adopts equatorial positions to minimize 1,3-diaxial strain, stabilizing specific ring conformers [6]. This conformational preference impacts reactivity in downstream functionalization, necessitating careful solvent and temperature selection during synthesis to preserve stereochemical integrity.
Table 1: Stereochemical Outcomes in Morpholine Carboxylate Synthesis
Method | Catalyst/Resolving Agent | ee (%) | Yield (%) |
---|---|---|---|
Chiral Resolution | Dibenzoyl-L-tartaric acid | >99 | 35 |
Asymmetric Ring Closure | (S)-Spiroborate ester | 97 | 68 |
Enzymatic Desymmetrization | Lipase B (Candida antarctica) | 88 | 52 |
The Boc group serves as a cornerstone in the synthesis of tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate, primarily due to its orthogonal stability and clean deprotection profile. It is introduced via carbamate formation by reacting morpholine nitrogen with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., aqueous sodium hydroxide or triethylamine) at 0–25°C [1] [8]. This reaction proceeds via nucleophilic addition-elimination, generating the sterically shielded Boc-morpholine scaffold in >95% yield when conducted in aprotic solvents like tetrahydrofuran or dichloromethane [8].
Key advantages of the Boc group include:
Deprotection kinetics vary significantly with acid strength. Trifluoroacetic acid achieves complete deprotection within 1 hour at 25°C, while weaker acids like citric acid require extended reaction times (>12 hours) [8].
Incorporation of the 2-hydroxypropan-2-yl group leverages regioselective ring-opening of activated morpholine precursors. Two optimized routes exist:
Critical parameters for hydroxyalkyl group installation include:
Table 2: Optimization of Ring-Opening for Hydroxyalkyl Incorporation
Precursor | Nucleophile | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Glycidyl ether | Morpholine-NBoc | CH₃CN | 60 | 78 | 5:1 (α:β) |
Tosylaziridine | Acetone enolate | THF | –40 | 92 | >20:1 |
Solution-phase synthesis remains the predominant method for manufacturing tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate, characterized by high-yielding steps and scalability. Key advantages include:
Limitations include moderate diastereoselectivity in non-chiral-pool approaches and cumbersome workups for water-soluble intermediates.
Solid-phase synthesis employs polymer-supported reagents (e.g., Wang resin-linked aziridines) for combinatorial library synthesis. Although less applicable for bulk production, it offers discrete benefits:
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-kilogram feasible | <10 gram typical |
Diastereoselectivity | 70–90% de | 85–95% de |
Purification | Crystallization/Extraction | Filtration/Washing |
Throughput | 3–5 days per batch | <24 hours per sequence |
Solvent Consumption | High (5–10 L/kg product) | Low (1–2 L/kg product) |
Hybrid approaches are emerging, where solution-phase synthesis of key intermediates is followed by solid-phase functionalization, balancing scalability with combinatorial flexibility [5] [6]. The crystalline nature of Boc-protected morpholines (confirmed by monoclinic unit cells with Z=8) further favors solution-phase routes for terminal intermediates requiring ultrapure isolation [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2